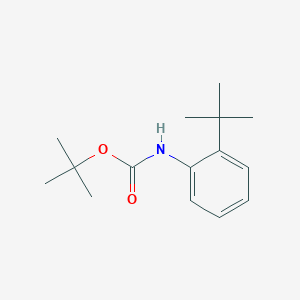
tert-butyl N-(2-tert-butylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butylphenyl)carbamic acid tert-butyl ester is a chemical compound commonly used in organic synthesis. It is known for its stability and utility as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its tert-butyl groups, which provide steric hindrance and stability against various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butylphenyl)carbamic acid tert-butyl ester typically involves the reaction of 2-tert-butylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the di-tert-butyl dicarbonate, leading to the formation of the ester.
Industrial Production Methods
In industrial settings, the production of (2-tert-Butylphenyl)carbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-tert-Butylphenyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be substituted by nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamates or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-tert-Butylphenyl)carbamic acid tert-butyl ester is widely used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amine group from unwanted reactions during the synthesis process.
Biology
In biological research, the compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, (2-tert-Butylphenyl)carbamic acid tert-butyl ester is used in the development of pharmaceuticals. It helps in the synthesis of drug molecules by protecting functional groups during the synthesis process.
Industry
Industrially, the compound is used in the production of various chemicals and materials. It is also used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-tert-Butylphenyl)carbamic acid tert-butyl ester involves the formation of a stable carbamate linkage. The tert-butyl groups provide steric hindrance, preventing unwanted reactions and ensuring the stability of the compound. The compound acts as a protecting group by temporarily masking reactive amine groups, allowing for selective reactions to occur on other parts of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butoxycarbonyl)benzylideneamine
- tert-Butyl N-benzylidenecarbamate
Uniqueness
(2-tert-Butylphenyl)carbamic acid tert-butyl ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. The presence of the tert-butyl groups ensures that the compound is resistant to hydrolysis and other degradation processes, making it an ideal protecting group in various synthetic applications.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
tert-butyl N-(2-tert-butylphenyl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-9-7-8-10-12(11)16-13(17)18-15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI-Schlüssel |
TXCKVUXYZVYCSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


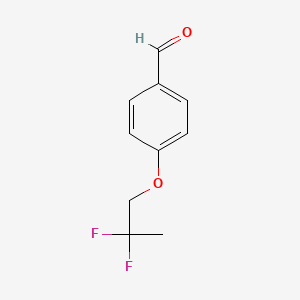
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
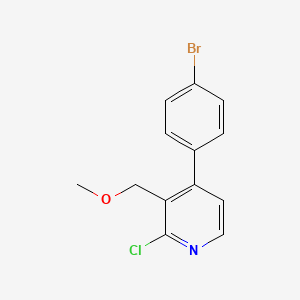
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)
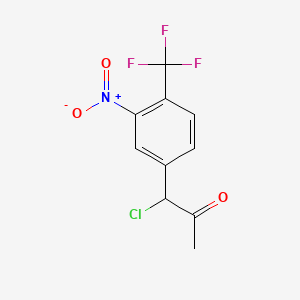

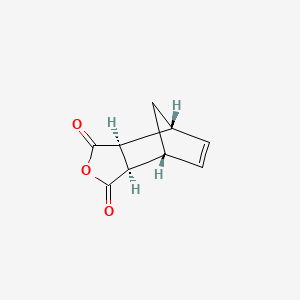
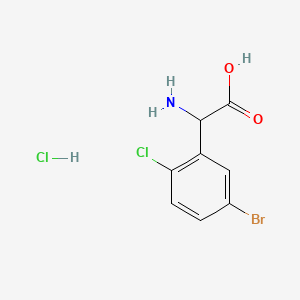

![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
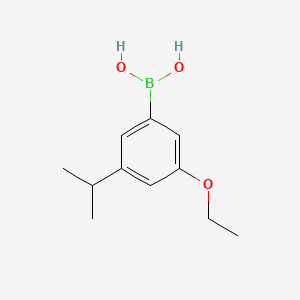
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)

